molecular formula C26H27N5O2 B13388911 benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate

benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate

Cat. No.: B13388911
M. Wt: 441.5 g/mol
InChI Key: LNQMWQPHRJGJQL-UHFFFAOYSA-N
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Description

Benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate is a complex organic compound that features a tetrazole ring, a biphenyl structure, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst

    Substitution: Nitric acid, sulfuric acid

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of nitro or sulfonyl derivatives

Mechanism of Action

The mechanism of action of benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity . This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate is unique due to its specific combination of a tetrazole ring, biphenyl structure, and butanoate ester. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl 3-methyl-2-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methylamino]butanoate

InChI

InChI=1S/C26H27N5O2/c1-18(2)24(26(32)33-17-20-8-4-3-5-9-20)27-16-19-12-14-21(15-13-19)22-10-6-7-11-23(22)25-28-30-31-29-25/h3-15,18,24,27H,16-17H2,1-2H3,(H,28,29,30,31)

InChI Key

LNQMWQPHRJGJQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NCC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4

Origin of Product

United States

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